molecular formula C16H13FO2 B3088097 (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181696-01-4

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3088097
CAS No.: 1181696-01-4
M. Wt: 256.27 g/mol
InChI Key: WEXUAFOLXMLTSX-ZHACJKMWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Uniqueness

The unique combination of the fluorine atom and methoxy group in (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-16-9-5-3-7-13(16)15(18)11-10-12-6-2-4-8-14(12)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUAFOLXMLTSX-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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